molecular formula C13H22N4O2 B13903798 tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate

tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate

Cat. No.: B13903798
M. Wt: 266.34 g/mol
InChI Key: JSFULGIKYCQWSH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate is a chemical building block of significant interest in medicinal chemistry and drug discovery. It features a piperazine core protected by a Boc (tert-butoxycarbonyl) group and substituted with a 1H-imidazol-2-ylmethyl moiety. The piperazine heterocycle is a privileged scaffold in pharmacology, with derivatives demonstrating a broad span of therapeutic activities , including antiviral, antibacterial, anticancer, and antipsychotic effects . The presence of the imidazole ring, a common feature in many biologically active molecules and catalysts, further enhances the compound's utility as a versatile intermediate. This compound is primarily used in research as a precursor for the synthesis of more complex molecules. The Boc protecting group can be readily removed under mild acidic conditions to generate the secondary piperazine, which can then be further functionalized. Researchers utilize this building block to create novel compounds for screening against various biological targets. Its application is foundational in developing potential therapeutic agents, and it falls under the category of Heterocyclic Building Blocks . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-8-6-16(7-9-17)10-11-14-4-5-15-11/h4-5H,6-10H2,1-3H3,(H,14,15)

InChI Key

JSFULGIKYCQWSH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=NC=CN2

Origin of Product

United States

Preparation Methods

Starting Material: 1-tert-Butoxycarbonyl-piperazine (Boc-piperazine)

Boc-piperazine is a common protected form of piperazine used to control reactivity during synthesis. It can be commercially sourced or prepared by reacting piperazine with di-tert-butyl dicarbonate under mild conditions.

Introduction of Imidazol-2-ylmethyl Group

The key step is the installation of the imidazol-2-ylmethyl substituent at the 4-position of the piperazine ring. Common approaches include:

A representative procedure from related compounds is summarized below.

Representative Synthetic Procedure

Step Reagents & Conditions Description Yield (%)
1 Boc-piperazine + imidazole-2-carboxaldehyde, reductive amination conditions (e.g., NaBH3CN, MeOH, room temp) Formation of this compound via reductive amination 85-95% (typical)
2 Purification by recrystallization or chromatography Isolation of pure product -

Notes:

  • The reductive amination is generally performed at room temperature for several hours.
  • Sodium cyanoborohydride (NaBH3CN) is a common reducing agent for reductive amination due to its selectivity.
  • Solvents like methanol or ethanol are typical.
  • The Boc group protects the secondary amine during the reaction, preventing side reactions.

Alternative Methods

  • One-pot click chemistry approaches have been reported for related tert-butyl 4-substituted piperazine carboxylates, but these mostly involve triazole derivatives rather than imidazole.
  • Halomethylation of Boc-piperazine followed by substitution with imidazole nucleophile is a plausible route but less commonly used due to potential side reactions.

Reaction Conditions and Yields from Literature

Reference Reaction Type Reagents Conditions Yield Notes
Patent US9073900B2 Reductive amination Boc-piperazine, aldehyde, NaBH3CN Room temp, MeOH 85-95% General method for piperazine derivatives
PMC Article One-pot click chemistry (related compounds) Boc-propioloylpiperazine, azides, CuI, DIPEA 0 °C, 5 min 90-97% High yields but for triazole derivatives
ChemicalBook Boc protection of piperidine derivatives Di-tert-butyl dicarbonate, methanol Room temp, 3 h 91% Similar Boc protection strategy applicable to piperazine

Summary Table of Preparation Steps

Step Number Description Reagents Conditions Expected Outcome
1 Boc protection of piperazine Piperazine, di-tert-butyl dicarbonate Room temp, MeOH, 3 h Boc-piperazine
2 Reductive amination with imidazole-2-carboxaldehyde Boc-piperazine, imidazole-2-carboxaldehyde, NaBH3CN Room temp, MeOH, several hours This compound
3 Purification Recrystallization or chromatography - Pure final compound

Additional Notes and Considerations

  • The Boc protecting group is stable under reductive amination conditions but can be removed later if free piperazine is desired.
  • Reaction monitoring by TLC or HPLC is recommended to ensure completion.
  • Purification typically involves silica gel chromatography or crystallization from suitable solvents.
  • The compound’s structure can be confirmed by NMR (1H, 13C), MS, and melting point analysis.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate serves as a valuable intermediate in the synthesis of complex organic molecules. It is used in the development of new synthetic methodologies and the exploration of reaction mechanisms .

Biology: In biological research, this compound is used to study the interactions of imidazole-containing molecules with biological targets. It can be employed in the design of enzyme inhibitors and receptor modulators .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer, infections, and neurological disorders .

Industry: In the pharmaceutical industry, this compound is used in the large-scale production of active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a valuable building block for drug development .

Mechanism of Action

The mechanism of action of tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The piperazine moiety can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features and Modifications

The tert-butyl carbamate group serves as a protective group for the piperazine nitrogen, facilitating selective functionalization. The imidazol-2-ylmethyl substituent distinguishes this compound from analogs with other heterocycles or substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural Comparison of Piperazine-Carboxylate Derivatives
Compound Name Key Substituent(s) Molecular Weight Functional Groups Stability/Biological Notes Reference
tert-Butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate 1H-Imidazol-2-ylmethyl 280.32 Imidazole, tert-butyl carbamate Potential H-bond donor/acceptor
tert-Butyl 4-[(1H-1,2,3-triazol-1-yl)methyl] derivatives (Compounds 1a, 1b) 1,2,3-Triazole, fluorophenyl, oxazolidinone ~450–470 Triazole, fluorine, oxazolidinone Degrades in simulated gastric fluid
tert-Butyl 4-(imidazo[2,1-b][1,3]thiazol-3-ylmethyl)piperazine-1-carboxylate Imidazo[2,1-b][1,3]thiazole, aminophenyl ~400 Fused thiazole, aromatic amine Enhanced π-π stacking potential
tert-Butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate 1H-Imidazole-2-carbonyl 280.32 Carbonyl, imidazole Increased polarity, H-bond acceptor
tert-Butyl 4-methylpiperazine-1-carboxylate Methyl 214.29 Alkyl Simplified structure, higher Log P

Stability and Reactivity

  • Triazole Analogs (Compounds 1a, 1b): These compounds exhibit instability in acidic environments (simulated gastric fluid), likely due to hydrolysis of the oxazolidinone ring or triazole moiety.
  • Imidazole Derivatives : The imidazole ring in the target compound is more resistant to acid-catalyzed degradation compared to triazoles, though its stability under physiological conditions requires further study.
  • Carbonyl-Modified Analog () : The carbonyl group in tert-butyl 4-(1H-imidazole-2-carbonyl)piperazine-1-carboxylate may increase susceptibility to nucleophilic attack but enhances hydrogen-bonding capacity.

Physicochemical Properties and Drug-Likeness

Table 2: Predicted Physicochemical Properties

Property Target Compound Triazole Analogs (1a, 1b) Imidazole-Carbonyl Analog Methylpiperazine Analog
Molecular Weight (g/mol) 280.32 ~450–470 280.32 214.29
Log P (Predicted) ~1.5–2.0 ~2.5–3.0 ~1.0–1.5 ~1.8–2.2
Hydrogen Bond Donors 2 (imidazole) 3–4 2 (imidazole) 0
Hydrogen Bond Acceptors 4 6–7 5 3
Solubility (mg/mL) Moderate Low Moderate High

Notes:

  • The target compound’s imidazole group balances polarity and lipophilicity, favoring membrane permeability.
  • Triazole analogs suffer from poor solubility and stability, limiting their drug-likeness.

Biological Activity

Tert-butyl 4-(1H-imidazol-2-ylmethyl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The combination of a piperazine moiety with an imidazole ring suggests diverse pharmacological properties, particularly in drug design. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H22N4O2, with a molecular weight of approximately 266.34 g/mol. The structure incorporates a tert-butyl group, which enhances lipophilicity, and an imidazole ring known for its role in biological interactions.

Structural Characteristics

FeatureDescription
Molecular Formula C13H22N4O2
Molecular Weight 266.34 g/mol
IUPAC Name tert-butyl 4-((1H-imidazol-2-yl)methyl)piperazine-1-carboxylate
CAS Number 2891598-88-0

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Compounds featuring imidazole and piperazine structures are known to exhibit activities such as:

  • Antimicrobial Effects : Research indicates that similar compounds can inhibit bacterial growth by targeting cell membrane integrity.
  • Antitumor Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, possibly through apoptosis induction.

Pharmacological Studies

A variety of studies have investigated the pharmacological properties of this compound:

  • Binding Affinity Studies : Interaction studies have shown that the compound binds effectively to certain biological targets, influencing receptor activity and enzyme inhibition.
  • Cytotoxicity Tests : MTT assays have been employed to evaluate the cytotoxic effects on cancer cell lines, with promising results indicating potential as an anticancer agent.

Case Studies

Several case studies highlight the biological efficacy of related compounds:

  • Study on Anticancer Activity : A study demonstrated that derivatives of imidazole-piperazine compounds exhibited significant cytotoxic effects against A-431 and Jurkat cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Activity Evaluation : Another investigation revealed that structurally similar compounds displayed notable antibacterial activity against Gram-positive bacteria, suggesting a potential role in treating infections .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Piperazine Derivative : The initial step involves the formation of the piperazine ring through cyclization reactions.
  • Imidazole Attachment : Subsequent reactions introduce the imidazole moiety via nucleophilic substitution.
  • Carboxylate Formation : Finally, the carboxylic acid functional group is introduced to complete the synthesis.

Specific conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity during these steps .

Comparative Analysis

To better understand the structural diversity and biological implications, here’s a comparison with similar compounds:

Compound NameStructureUnique Features
Tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylateStructureContains bromine substituent; potential for increased reactivity.
Tert-butyl 3-(triazol-1-yl)phenylpiperazine-1-carboxylateStructureIncorporates triazole; known for different receptor interactions.
Tert-butyl 4-(pyridin-2-yl)methylpiperazine-1-carboxylateStructurePyridine ring enhances solubility; different pharmacological properties.

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